3,4-Dichloro-4'-iodobenzophenone

描述

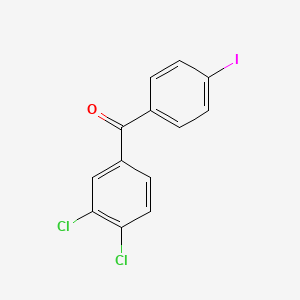

3,4-Dichloro-4'-iodobenzophenone is a halogenated benzophenone derivative characterized by chlorine substituents at the 3- and 4-positions of one benzene ring and an iodine atom at the 4'-position of the second benzene ring.

属性

IUPAC Name |

(3,4-dichlorophenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2IO/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQAFPGAWSQBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501246321 | |

| Record name | Methanone, (3,4-dichlorophenyl)(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-50-2 | |

| Record name | Methanone, (3,4-dichlorophenyl)(4-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,4-dichlorophenyl)(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

3,4-Dichloro-4’-iodobenzophenone can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of 3,4-Dichloro-4’-iodobenzophenone often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions

3,4-Dichloro-4’-iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

3,4-Dichloro-4'-iodobenzophenone serves as an important intermediate in the synthesis of various organic compounds. Its halogenated structure allows for diverse reactions such as nucleophilic substitution and cross-coupling reactions, making it a valuable building block in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds |

| Cross-Coupling Reactions | Participates in reactions like Suzuki and Sonogashira |

| Electrophilic Aromatic Substitution | Engages in electrophilic substitution reactions |

Pharmaceutical Applications

Potential Drug Development

Due to its structural properties, this compound is explored for potential pharmaceutical applications. Research indicates that it may exhibit bioactive properties that can be harnessed for drug development.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines by modulating apoptotic pathways.

- Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

Case Study: Anticancer Properties

A study conducted on the effects of halogenated benzophenones on cancer cell lines demonstrated that this compound derivatives significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Material Science

Use in Polymer Chemistry

In material science, this compound is utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate reactive species makes it suitable for applications in coatings and adhesives.

| Application Area | Details |

|---|---|

| Photoinitiator | Initiates polymerization under UV light |

| Coatings | Used in the formulation of protective coatings |

| Adhesives | Enhances adhesion properties in polymer blends |

Environmental Applications

Role in Environmental Chemistry

Research has also explored the environmental implications of halogenated compounds like this compound. Its stability can lead to persistence in the environment, raising concerns about bioaccumulation and toxicity.

Case Study: Environmental Persistence

A comprehensive analysis revealed that halogenated benzophenones could accumulate in aquatic environments, potentially affecting aquatic life. Studies indicated that their degradation products might also exhibit toxicological effects .

作用机制

The mechanism of action of 3,4-Dichloro-4’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies.

相似化合物的比较

Key Observations :

- Halogen vs.

Electronic and Reactivity Differences

- Electron-Withdrawing Effects: The iodine atom in this compound is less electron-withdrawing than nitro groups but more polarizable, facilitating electrophilic substitution reactions .

- Steric Effects: Bulkier substituents (e.g., ethoxy in 3,4-Dichloro-4'-ethoxybenzophenone) reduce reaction yields compared to smaller groups like methyl or iodine .

生物活性

3,4-Dichloro-4'-iodobenzophenone (DCIBP) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by case studies and research findings.

Chemical Structure and Properties

DCIBP is characterized by its dichloro and iodo substituents on the benzophenone framework. The molecular formula is C13H8Cl2I O, and its structure can be represented as follows:

The presence of halogen atoms in its structure contributes to its reactivity and potential biological effects.

Biological Activity

1. Antimicrobial Properties

Recent studies have indicated that DCIBP exhibits significant antimicrobial activity. For instance, a study focusing on various substituted benzophenones demonstrated that compounds with halogen substitutions, like DCIBP, showed enhanced antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of DCIBP

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

2. Cytotoxic Effects

DCIBP has also been investigated for its cytotoxic effects on cancer cell lines. A study reported that DCIBP induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound was found to significantly reduce cell viability at concentrations above 50 µM .

Table 2: Cytotoxicity of DCIBP on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 60 |

| 100 | 30 |

The biological activity of DCIBP can be attributed to its ability to interact with cellular targets, leading to disruption of normal cellular functions. The compound's halogen substituents may enhance its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Studies

Case Study 1: Acute Toxicity Assessment

A case study reported acute intoxication due to the combined use of DCIBP with other substances such as fentanyl. This study highlighted the importance of understanding the toxicological profile of DCIBP when used in combination therapies .

Case Study 2: In Vivo Studies

In vivo studies have shown that DCIBP can modulate inflammatory responses. Animal models treated with DCIBP exhibited reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dichloro-4'-iodobenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to introduce iodine and chlorine groups. For example, sodium methoxide can act as a base to deprotonate intermediates during halogenation steps . Reaction temperature (20–100°C) and solvent polarity (e.g., dichloromethane vs. DMF) significantly impact regioselectivity. Purification via column chromatography using hexane/ethyl acetate (7:3) is recommended to isolate the product. Monitor reaction progress via TLC (Rf ~0.5) and confirm purity via HPLC (>95%).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic proton signals in the δ 7.2–8.1 ppm range. The deshielding effect of iodine and chlorine substituents splits peaks into distinct doublets or triplets .

- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-I bonds (~500 cm⁻¹) are critical markers .

- MS : The molecular ion peak (m/z ~392) and isotopic patterns for chlorine (3:1 ratio for two Cl atoms) and iodine (single peak due to its monoisotopic nature) confirm stoichiometry .

Q. What are the thermal stability profiles of halogenated benzophenones like this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) at 5°C/min in nitrogen. The compound likely decomposes above 250°C, with mass loss correlating to iodine and chlorine volatilization. Compare with analogs like 2,4-Dichloro-4'-nitrodiphenylether, which shows stability up to 200°C before phase changes . Calculate bonding energy using DFT to predict decomposition pathways .

Advanced Research Questions

Q. How do electronic effects of iodine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine groups activate the benzophenone core for nucleophilic substitution, while iodine’s polarizability enhances electrophilic aromatic substitution. Use Hammett constants (σCl = +0.23, σI = +0.18) to model electronic effects. Experimental validation: Suzuki coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl products; monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?

- Methodological Answer :

- Scenario : Unexpected doublets in ¹H NMR may arise from conformational rigidity or solvent effects.

- Resolution : Use variable-temperature NMR (VT-NMR) to observe dynamic effects. If splitting persists, employ 2D-COSY or NOESY to identify through-space couplings. Cross-validate with X-ray crystallography (as in ) to confirm spatial arrangement of substituents.

Q. How can computational chemistry (DFT, MD) predict the environmental fate or biological interactions of this compound?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential. For example, a low LUMO energy (-1.5 eV) suggests susceptibility to nucleophilic attack in aqueous environments .

- Molecular Dynamics (MD) : Simulate lipid bilayer permeability using GROMACS. LogP values (~3.2) predict moderate bioaccumulation potential .

Key Considerations for Experimental Design

- Regioselectivity : Use steric maps (e.g., A-value analysis) to predict halogen placement during synthesis.

- Contradiction Management : Cross-reference multiple characterization techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure).

- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。